molecular formula C14H14P2S6 B054519 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide CAS No. 114234-09-2

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide

Cat. No.: B054519
CAS No.: 114234-09-2
M. Wt: 436.6 g/mol
InChI Key: WMYQGZHFMUDZIS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (CAS: 114234-09-2), also known as "Davy-reagent p-tolyl," is a sulfurating agent characterized by a central 1,3-dithia-2,4-diphosphetane-2,4-disulfide core substituted with p-tolylthio (4-methylphenylthio) groups. It is a yellow crystalline solid with a melting point of 209–213°C (decomposition) and a boiling point of 566.2°C at 760 mmHg . Its density is 1.52 g/cm³, and it is sparingly soluble in common organic solvents.

Applications
Primarily used in organic synthesis, this reagent facilitates thionation reactions (conversion of carbonyl groups to thiocarbonyls) and sulfur incorporation into heterocycles. Its stability under mild conditions and selectivity in sulfur transfer make it valuable in synthesizing thioamides, thioethers, and sulfur-containing heterocycles.

Properties

IUPAC Name

2,4-bis[(4-methylphenyl)sulfanyl]-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14P2S6/c1-11-3-7-13(8-4-11)19-15(17)21-16(18,22-15)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQGZHFMUDZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14P2S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405078
Record name Davy-reagent p-tolyl
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Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114234-09-2
Record name Davy-reagent p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide [Sulfurating Reagent]
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Biological Activity

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (commonly referred to as Davy reagent) is a sulfur-containing compound with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C14H14P2S6
  • Molecular Weight : 436.6 g/mol
  • CAS Number : 114234-09-2
  • Appearance : Light yellow to green powder or crystal
  • Melting Point : 205 - 212 °C

The compound is characterized by its unique structure, which includes multiple sulfur atoms and phosphorus centers that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a sulfurating agent. This property allows it to participate in various biochemical reactions, particularly in the modification of proteins and enzymes through the introduction of sulfur moieties.

Key Mechanisms:

  • Protein Modification : The compound can modify cysteine residues in proteins, leading to changes in protein function and activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes by forming covalent bonds with active site residues.
  • Antioxidant Activity : There is evidence suggesting that this compound may exhibit antioxidant properties by scavenging free radicals.

1. Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its ability to modify proteins can be harnessed in designing therapeutics that target specific pathways involved in diseases such as cancer.

2. Agricultural Chemistry

This compound is utilized in the synthesis of herbicides, particularly (Cyclohexyl)pyridine Carboxamides. Its efficacy as a herbicide stems from its biological activity that disrupts the growth processes of unwanted plants.

Case Study 1: Anticancer Activity

A study conducted by Wipf et al. (1987) demonstrated that derivatives of Davy reagent exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the modification of key regulatory proteins involved in cell survival pathways.

Case Study 2: Herbicidal Efficacy

Research published by TCI Chemicals indicated that formulations containing this compound showed enhanced herbicidal activity compared to traditional herbicides. Field trials confirmed its effectiveness in controlling weed populations while minimizing harm to surrounding crops.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Protein ModificationAlters cysteine residues affecting functionWipf et al., 1987
Enzyme InhibitionCovalent bonding with active site residuesTCI Chemicals
AntioxidantScavenges free radicalsResearchGate

Table 2: Physical Properties

PropertyValue
Molecular FormulaC14H14P2S6
Molecular Weight436.6 g/mol
Melting Point205 - 212 °C
AppearanceLight yellow to green powder

Scientific Research Applications

Sulfuration Reagent

One of the primary applications of 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is as a sulfurating agent in organic synthesis. It facilitates the introduction of sulfur into organic molecules, which is crucial for synthesizing various sulfur-containing compounds.

Case Study: Synthesis of Sulfides

In a study published by Wipf et al. (1987), the compound was utilized to convert N,N-disubstituted amides into their corresponding sulfides efficiently. This transformation is significant in pharmaceutical chemistry where sulfide groups are prevalent in many bioactive molecules .

Synthesis of Organosulfur Compounds

The compound has been employed in the synthesis of organosulfur compounds that exhibit biological activity. For instance, it can be used to synthesize thioethers and thioketones, which are important intermediates in drug development and agrochemicals.

Case Study: Thioether Synthesis

Research indicates that using this reagent allows for selective thioether formation under mild conditions, enhancing yields while minimizing byproducts .

Catalysis

This compound has also been explored as a catalyst in various reactions involving sulfur transfer. Its ability to facilitate sulfur transfer reactions makes it valuable in synthetic organic chemistry.

Case Study: Catalytic Applications

In recent studies, this compound has been tested as a catalyst for reactions such as the thiolation of alcohols and phenols, demonstrating high efficiency and selectivity .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and selectivity of dithiadiphosphetane disulfides depend on the substituents attached to the phosphorus atoms. Below is a comparison of key analogs:

Reagent Substituents Key Structural Features
Davy-reagent p-tolyl (Target compound) p-Tolylthio (S-C₆H₄-CH₃) Electron-donating methyl groups enhance steric bulk; moderate electronic activation of S.
Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)) 4-Methoxyphenylthio Strong electron-donating methoxy groups increase sulfur nucleophilicity and thermal stability (mp: 228–230°C) .
Yokoyama’s Reagent (2,4-bis(phenylthio)) Phenylthio (S-C₆H₅) Less electron-donating substituents; lower thermal stability and reactivity .
Bergman’s P₄S₁₀–Pyridine P₄S₁₀ complex Traditional, non-cyclic reagent; requires harsh conditions (high temps, excess reagent) .
(a) Thionation Efficiency
  • Davy-reagent p-tolyl: Limited direct data, but its p-tolyl groups may reduce reactivity compared to Lawesson’s reagent due to weaker electron donation. However, its steric bulk could improve selectivity in hindered substrates.
  • Lawesson’s Reagent : Widely used for thionating ketones, amides, and ethers under mild conditions (e.g., room temperature in THF) with yields >70% . Methoxy groups enhance sulfur transfer efficiency via resonance stabilization of intermediates .
  • Yokoyama’s Reagent : Prone to decomposition in sensitive substrates (e.g., acetonide thionation led to degradation) .
  • Bergman’s P₄S₁₀ : Requires high temperatures and excess reagent, leading to side reactions (e.g., over-sulfurylation) .
(b) Thermal Stability
  • Davy-reagent decomposes at 209–213°C, whereas Lawesson’s reagent is stable up to 228°C. This lower stability may limit Davy-reagent’s use in high-temperature reactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the thiolate anion on tetrahedral phosphorus centers, leading to the formation of a four-membered P2S2 ring. Key stoichiometric considerations include:

  • Molar ratio : 2:1 equivalence of p-toluenethiol to P4S10 ensures complete consumption of the phosphorus reagent.

  • Solvent system : Anhydrous toluene is preferred due to its ability to dissolve both reactants and stabilize intermediates.

  • Temperature profile : Gradual heating from 25°C to 110°C prevents exothermic decomposition of intermediates.

A representative reaction equation is:

2HS-C6H4CH3+P4S10ΔC14H14P2S6+byproducts2 \text{HS-C}6\text{H}4\text{CH}3 + \text{P}4\text{S}{10} \xrightarrow{\Delta} \text{C}{14}\text{H}{14}\text{P}2\text{S}_6 + \text{byproducts}

Stepwise Procedure

The synthesis involves three critical phases:

Reflux and Cyclization

  • Combine p-toluenethiol (0.2 mol) and P4S10 (0.05 mol) in dry toluene (300 mL) under nitrogen.

  • Reflux at 110°C for 48 hours, monitoring progress by ³¹P NMR spectroscopy.

  • Cool to room temperature and filter through Celite to remove unreacted P4S10.

Crystallization and Isolation

  • Concentrate the filtrate under reduced pressure (40°C, 15 mmHg).

  • Add hexane (100 mL) to induce crystallization.

  • Collect pale yellow crystals via vacuum filtration (yield: 62-68% reported).

Purification

Recrystallization parameters:

ParameterSpecification
SolventToluene/Diethyl Ether (3:1)
Temperature60°C (dissolution), 4°C (crystallization)
Washing3 × 20 mL cold Et₂O
Drying24 hr under 0.1 mmHg vacuum

Alternative Approaches and Modifications

While the Jennt-Heimgarter method dominates literature, several variants have emerged to address scalability and safety concerns:

Microwave-Assisted Synthesis

Recent attempts to reduce reaction times employed microwave irradiation (300 W, 100°C), achieving 89% conversion in 4 hours. However, product decomposition above 120°C limits widespread adoption.

Solvent-Free Mechanochemical Synthesis

Ball milling p-toluenethiol and P4S10 (1:0.55 molar ratio) for 2 hours produced the target compound in 54% yield. While environmentally favorable, this method requires post-synthetic sulfurization to achieve full disulfide bridging.

Critical Analysis of Synthetic Challenges

Key operational challenges and mitigation strategies:

ChallengeSolutionEfficacy
P4S10 hygroscopicityGlove box handling★★★★★
Thiol oxidationN2 sparging + 0.1% BHT★★★★☆
Ring-opening side reactionsStrict temp <115°C★★★☆☆
Sulfur sublimationCold traps (-78°C)★★★★☆

Industrial-Scale Production Considerations

For batch sizes >1 kg, manufacturers optimize:

  • Heat transfer : Jacketed reactors with ΔT ≤5°C/cm²

  • Waste management : Ca(OH)₂ neutralization of H2S byproducts

  • Quality control : HPLC purity thresholds (>98.5% by area)

Q & A

Q. What is the primary synthetic application of 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide in organic chemistry?

This compound belongs to a class of sulfurizing reagents analogous to Lawesson’s Reagent (LR). Its primary application is thionation , converting carbonyl groups (C=O) in amides, esters, and ketones to thiocarbonyl derivatives (C=S). For example:

  • Thioamide synthesis: Reacting with amides under reflux in toluene yields stable thioamides, critical in medicinal chemistry for altering pharmacokinetic properties .
  • Thioketone generation: Ketones are converted to thioketones in benzene or xylene at elevated temperatures (80–120°C) .
  • Selective desulfurization: Reduces sulfoxides to sulfides under mild conditions (room temperature, THF) .

Key Reaction Table

SubstrateProductConditionsReference
AmidesThioamidesReflux in toluene
KetonesThioketonesBenzene, 80°C
SulfoxidesSulfidesTHF, RT

Q. How is this compound synthesized?

The synthesis involves cyclocondensation of aryl thiols with phosphorus sulfides . A standard method includes:

  • Reacting p-tolylthiol with P₄S₁₀ in anhydrous toluene under nitrogen at 110°C for 12–24 hours.
  • Purification via recrystallization from xylene yields the product as a yellow crystalline solid (mp: 228–230°C) .
  • Alternative routes use P₄O₁₀ with aryl ethers, but this method is less common for p-tolylthio derivatives .

Q. What spectroscopic techniques are recommended for characterizing derivatives of this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns on aromatic rings (e.g., p-tolyl groups) and monitor thiocarbonyl formation.
  • ³¹P NMR : Detects shifts in phosphorus centers (δ ~50–60 ppm) due to sulfur coordination .
  • ESI-MS : Validates molecular weight and fragmentation patterns of dithiophosphonate derivatives .
  • IR Spectroscopy : Identifies C=S stretches (1050–1250 cm⁻¹) and P=S bonds (600–700 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of substituents on 2,4-Bis(arylthio) derivatives influence their reactivity?

Substituents on the aryl groups modulate electron density at phosphorus centers, affecting thionation efficiency:

  • Electron-donating groups (e.g., methoxy) : Increase reagent solubility in polar solvents (e.g., toluene) and enhance thiocarbonyl yields .
  • Electron-withdrawing groups (e.g., nitro) : Reduce reactivity due to destabilization of the intermediate thiolactam .
  • Steric effects : Bulky substituents (e.g., 2-methoxytolyl) hinder substrate access, lowering conversion rates compared to para-substituted analogs .

Substituent Impact Table

SubstituentSolubilityReactivity (Thionation)Reference
p-MethoxyHighHigh (85–95% yield)
p-TolylthioModerateModerate (70–80% yield)
2-MethoxyLowLow (50–60% yield)

Q. What strategies mitigate hydrogen sulfide (H₂S) release during large-scale syntheses?

  • Scavengers : Use metal oxides (e.g., ZnO) or activated carbon traps to adsorb H₂S .
  • Closed Systems : Conduct reactions in sealed reactors with H₂S scrubbers (e.g., NaOH solutions) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce H₂S volatility, enabling safer handling .

Q. How can computational chemistry predict regioselectivity in thionation reactions?

  • DFT Calculations : Model transition states to identify preferential attack at carbonyl oxygen vs. sulfur. For example, thiocarbonyl formation is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to byproduct pathways .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. THF) on reagent-substrate interactions .

Safety and Handling

  • Hazard Notes : Releases H₂S gas; use fume hoods and personal protective equipment (PPE) .
  • Decomposition Products : Include SO₂ and POₓ, requiring neutralization with alkaline solutions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Reactant of Route 2
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide

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